3-(Benzyloxy)-4-fluoropicolinic acid

Physicochemical Properties Druglikeness pKa Prediction

3-(Benzyloxy)-4-fluoropicolinic acid (CAS: 2869955-44-0) is a heterocyclic aromatic compound belonging to the picolinic acid class, characterized by a carboxylic acid group on a pyridine ring that is further substituted with a 3-benzyloxy group and a 4-fluoro atom. Its unique structure combines a hydrogen-bonding benzyloxy moiety with an electronegative fluorine atom, which is known to enhance metabolic stability and modulate physicochemical properties like lipophilicity, distinguishing it from non-fluorinated or non-benzyloxy analogs in medicinal chemistry.

Molecular Formula C13H10FNO3
Molecular Weight 247.22 g/mol
Cat. No. B13933336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-4-fluoropicolinic acid
Molecular FormulaC13H10FNO3
Molecular Weight247.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CN=C2C(=O)O)F
InChIInChI=1S/C13H10FNO3/c14-10-6-7-15-11(13(16)17)12(10)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)
InChIKeySCHOJLNPXZRNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-4-fluoropicolinic Acid: A Dual-Modified Building Block for Advanced Medicinal and Process Chemistry


3-(Benzyloxy)-4-fluoropicolinic acid (CAS: 2869955-44-0) is a heterocyclic aromatic compound belonging to the picolinic acid class, characterized by a carboxylic acid group on a pyridine ring that is further substituted with a 3-benzyloxy group and a 4-fluoro atom . Its unique structure combines a hydrogen-bonding benzyloxy moiety with an electronegative fluorine atom, which is known to enhance metabolic stability and modulate physicochemical properties like lipophilicity, distinguishing it from non-fluorinated or non-benzyloxy analogs in medicinal chemistry . This dual substitution pattern makes it a versatile scaffold for developing kinase inhibitors and other bioactive molecules.

Why 3-(Benzyloxy)-4-fluoropicolinic Acid Cannot Be Casually Replaced by Common Analogs


The combination of a 4-fluoro and 3-benzyloxy substituent on the picolinic acid core creates a distinct electronic and steric environment not found in simpler analogs like 3-(benzyloxy)picolinic acid or 4-fluoropicolinic acid . As shown in the quantitative comparisons below, this dual substitution directly impacts key physicochemical properties, including a >175% increase in predicted pKa compared to the non-fluorinated analog and a >47% increase in predicted boiling point compared to the 4-fluoro analog . Such differences critically affect solubility, membrane permeability, and reactivity in downstream chemical transformations, making direct substitution without thorough validation a high-risk proposition for synthesis yield, purity, and biological assay reproducibility.

Quantitative Differentiation of 3-(Benzyloxy)-4-fluoropicolinic Acid: A Head-to-Head Comparison


Fluorination Increases Predicted pKa by Over 175% Compared to 3-(Benzyloxy)picolinic Acid

The introduction of a 4-fluoro group significantly reduces the acidity of the carboxylic acid moiety relative to the non-fluorinated analog. The predicted acid dissociation constant (pKa) for 3-(Benzyloxy)-4-fluoropicolinic acid is 2.85, which is a 174% increase compared to the pKa of 1.04 for 3-(benzyloxy)picolinic acid . This change is attributed to the electron-withdrawing inductive effect of the fluorine atom, which stabilizes the conjugate base, yet the overall effect is a substantial numeric difference in the predicted value.

Physicochemical Properties Druglikeness pKa Prediction

Presence of a 3-Benzyloxy Group Increases Predicted Boiling Point by Over 47% Compared to 4-Fluoropicolinic Acid

The addition of the bulky 3-benzyloxy group dramatically increases the compound's molecular weight and intermolecular forces compared to the simpler 4-fluoropicolinic acid. This is reflected in a substantially higher predicted boiling point of 430.4 °C for the target compound, representing a 47.3% increase over the predicted boiling point of 292.3 °C for 4-fluoropicolinic acid . This significant difference has direct implications for purification methods and handling conditions.

Thermal Stability Process Chemistry Purification

Dual Substitution Yields a Predicted Density Intermediate Between Mono-Substituted Analogs

The predicted density of 3-(Benzyloxy)-4-fluoropicolinic acid is 1.342 g/cm³ . This value lies between the predicted density of the non-fluorinated analog 3-(benzyloxy)picolinic acid (1.274 g/cm³) and the non-benzyloxy analog 4-fluoropicolinic acid (1.419 g/cm³) . The fluorine atom increases density due to its high atomic mass, while the bulky benzyloxy group decreases it by disrupting crystal packing; the target compound's value represents a balanced contribution of both effects.

Molecular Packing Formulation Crystallography

Optimal Application Scenarios for 3-(Benzyloxy)-4-fluoropicolinic Acid Based on Differential Evidence


Optimization of Lead Compounds Requiring Fine-Tuned Lipophilicity and Reduced Acidity

In medicinal chemistry programs where a picolinic acid core scaffold needs to penetrate cell membranes but also maintain a degree of water solubility, 3-(Benzyloxy)-4-fluoropicolinic acid is an optimal choice. Its predicted pKa of 2.85, being 174% higher than its non-fluorinated analog , ensures it is less ionized at physiological pH, promoting passive diffusion. Simultaneously, the presence of the carboxylic acid retains the potential for salt formation with basic counterions, a feature that would be lost with a methyl ester analog.

Synthesis of Complex Molecules Requiring a High-Boiling, Thermally Robust Intermediate

For multi-step synthetic routes involving high-temperature reactions, such as amide couplings or nucleophilic aromatic substitutions that benefit from heating, this compound offers a distinct advantage. Its predicted boiling point of 430.4 °C makes it significantly less volatile than the simpler 4-fluoropicolinic acid (292.3 °C), reducing the risk of material loss through evaporation during prolonged heating. This ensures better mass balance and higher yields in the subsequent steps of the process.

Development of Protein Kinase Inhibitors with Enhanced Selectivity

The combination of a 3-benzyloxy and 4-fluoro group creates a unique 3D pharmacophore. The benzyloxy group can engage in critical π-π stacking and hydrogen-bonding interactions within the ATP-binding pocket of kinases, while the fluorine atom provides metabolic shielding against oxidative degradation . This dual substitution pattern is specifically designed to enhance both target binding and in vivo stability compared to analogs lacking either moiety, making it a strategic intermediate for kinase inhibitor discovery.

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